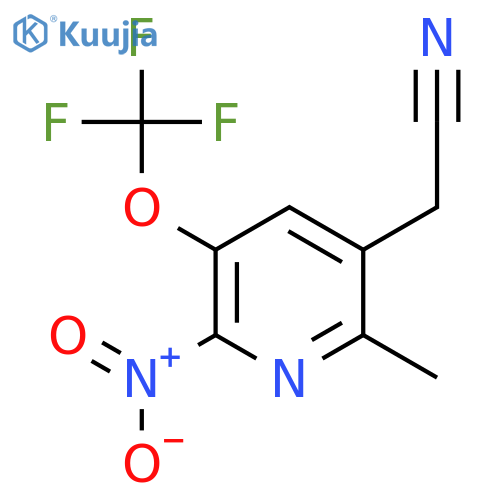

Cas no 1804677-16-4 (2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile)

1804677-16-4 structure

商品名:2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile

CAS番号:1804677-16-4

MF:C9H6F3N3O3

メガワット:261.157452106476

CID:4843201

2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile

-

- インチ: 1S/C9H6F3N3O3/c1-5-6(2-3-13)4-7(18-9(10,11)12)8(14-5)15(16)17/h4H,2H2,1H3

- InChIKey: SULYFSSKMYWCGZ-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=C([N+](=O)[O-])N=C(C)C(CC#N)=C1)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 360

- トポロジー分子極性表面積: 91.7

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029082226-1g |

2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile |

1804677-16-4 | 97% | 1g |

$1,504.90 | 2022-04-01 |

2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1804677-16-4 (2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量